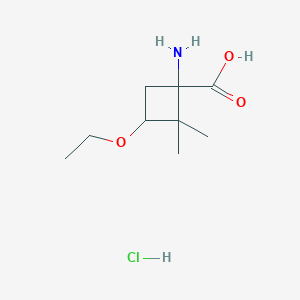

![molecular formula C7H16ClNO2 B1378853 盐酸 2-[乙基(甲基)氨基]-2-甲基丙酸 CAS No. 1423031-52-0](/img/structure/B1378853.png)

盐酸 2-[乙基(甲基)氨基]-2-甲基丙酸

描述

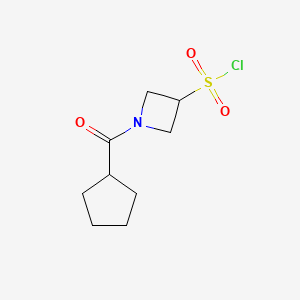

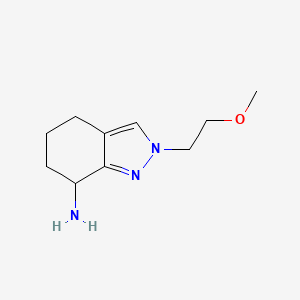

2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 . It is a solid substance and is used in scientific research due to its unique properties. It finds applications in various fields, such as drug synthesis, organic chemistry, and biochemical studies.

Synthesis Analysis

The synthesis of similar compounds involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis

The molecular structure of 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride can be represented by the InChI code: 1S/C7H15NO2.ClH/c1-5-8(4)7(2,3)6(9)10;/h5H2,1-4H3,(H,9,10);1H . The molecular weight of this compound is 181.66 .Physical And Chemical Properties Analysis

2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a solid substance . It has a molecular weight of 181.66 and its IUPAC name is N-ethyl-N,2-dimethylalanine hydrochloride .科学研究应用

去质子化和合成

使用活化锌粉对氨基酸和肽的乙酯和甲酯的盐酸盐进行去质子化是一个值得注意的应用。该反应干净且定量,可以分离出良产率和纯度的游离氨基酸酯和肽酯,证明了该化学物质在促进有效的合成过程中的作用 (Ananda & Babu, 2001)。

化学表征

对卡西酮衍生物进行全面的化学表征,包括光谱和晶体学分析,说明了该化学物质在化合物的鉴定和纯度评估中的应用。此类研究对于法医和制药科学至关重要,在这些科学中准确的分子鉴定至关重要 (Kuś 等人,2016)。

配位化学

2-氨基氧基丙酸及其酯与钯(II)的相互作用突出了该化学物质在配位化学中的重要性。金属螯合物的形成和通过氨基氧基的氮原子进行配位提供了对配体-金属相互作用的见解,为新型催化剂和金属有机骨架提供了途径 (Warnke & Trojanowska, 1993)。

化学改性和分析

使用 2-氨基-2-甲基丙醇作为化学改性试剂来改性不饱和脂肪酸中的羧基,展示了一种分析复杂分子结构的新方法。该方法已应用于确定不饱和脂肪酸的精细结构,为详细的化学分析提供了一种新的技术工具 (邹耀宏,2006)。

热力学和溶解度研究

对含有 2-氨基-2-甲基丙酸盐酸盐衍生物的二元和三元水溶液的粘度的研究为化学过程的设计和优化提供了有价值的数据。了解这些溶液的溶解度和混合特性对于包括药物制剂和化学制造在内的各种应用至关重要 (Chenlo 等人,2002)。

安全和危害

作用机制

Target of Action

It is known to be a highly reactive monomer due to the presence of the methacrylate group . This suggests that it may interact with a variety of biological targets, particularly those involved in polymerization reactions.

Mode of Action

2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a highly reactive monomer that can undergo both free radical polymerization and other polymerization reactions . This means it can form polymers by reacting with itself or with other monomers, leading to changes in the physical and chemical properties of the biological system it is introduced to.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

Due to its biocompatibility and low toxicity, it is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials . This suggests that it may have a significant impact on the structure and function of biological materials.

Action Environment

It is known to be stable under normal storage conditions (2-8°c) , suggesting that temperature and other environmental factors could potentially affect its reactivity and efficacy.

属性

IUPAC Name |

2-[ethyl(methyl)amino]-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5-8(4)7(2,3)6(9)10;/h5H2,1-4H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFOQBDBAGHBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1423031-52-0 | |

| Record name | Alanine, N-ethyl-N,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

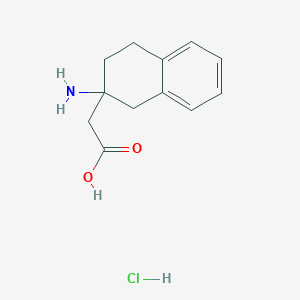

![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)

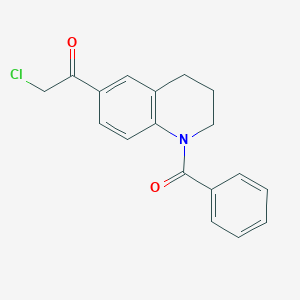

![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)

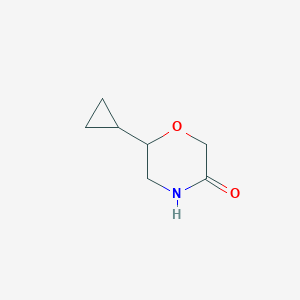

![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine](/img/structure/B1378779.png)

![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)

![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)